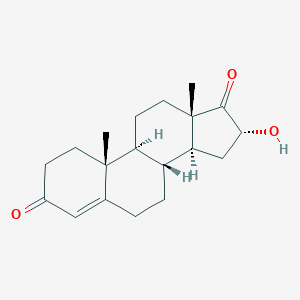

16alpha-Hydroxyandrostenedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

, also known as 16alpha-ohad, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

16alpha-hydroxyandrost-4-ene-3,17-dione is a 16alpha-hydroxy steroid, a 3-oxo steroid, a 17-oxo steroid, an androstanoid and a secondary alpha-hydroxy ketone. It has a role as a mouse metabolite.

科学的研究の応用

Introduction to 16alpha-Hydroxyandrostenedione

This compound (16α-OH-A4) is a steroid compound derived from androstenedione, notable for its hydroxylation at the 16th carbon position. This modification alters its biological activity and metabolic pathways, making it a subject of interest in various scientific and clinical applications. The compound has been studied for its potential roles in endocrinology, oncology, and metabolic disorders.

Hormonal Regulation and Endocrine Function

16α-OH-A4 plays a significant role in the endocrine system, particularly in the context of steroid metabolism. Research indicates that it can undergo aromatization to estrone, especially in human placental microsomes. This process is crucial in understanding conditions such as hyperestrogenism, where excessive estrogen production leads to clinical manifestations like gynecomastia and feminization in males .

Table 1: Aromatization Pathways of 16α-OH-A4

| Compound | Conversion Process | Clinical Implication |

|---|---|---|

| 16α-Hydroxyandrostenedione | Aromatization to Estrone | Hyperestrogenism, feminization |

| Estrone | Sulfation to Estrone Sulfate | Increased estrogenic activity |

Cancer Research

The compound has implications in cancer research, particularly concerning hormone-sensitive cancers such as prostate and breast cancer. Studies have shown that 11-oxygenated androgens, including derivatives of 16α-OH-A4, may play roles in the progression of castration-resistant prostate cancer and other malignancies . The ability of these compounds to modulate androgen receptor activity makes them valuable for therapeutic exploration.

Metabolic Disorders

Research on metabolic pathways involving 16α-OH-A4 has revealed its potential impact on conditions like polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH). The compound's role in androgen synthesis and metabolism can influence symptoms associated with these disorders, providing insights into novel treatment strategies .

Immunomodulatory Effects

Emerging studies suggest that 16α-OH-A4 may possess immunomodulatory properties. Its metabolites have been investigated for their ability to enhance immune responses, particularly in the context of radiation exposure and immunosuppression . This opens avenues for its use as a therapeutic agent in conditions requiring immune modulation.

Table 2: Potential Applications of 16α-OH-A4

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Endocrinology | Aromatization to estrogens | Management of hormonal imbalances |

| Oncology | Modulation of androgen receptors | Targeted therapies for cancer |

| Metabolic Disorders | Regulation of androgen synthesis | Treatment of PCOS and CAH |

| Immunology | Enhancement of immune responses | Protection against immunosuppression |

Case Study 1: Hyperestrogenism in Prepubertal Males

A notable case involved a prepubertal boy exhibiting severe feminization due to excessive aromatization of plasma androstenedione to estrone, with significant contributions from extraglandular sources. The study highlighted the role of 16α-OH-A4 as an intermediate in this metabolic pathway, leading to advanced feminization due to hyperestrogenism .

Case Study 2: Androgen-Dependent Tumors

In another study focusing on prostate cancer, researchers examined the effects of various androgen metabolites, including those derived from 16α-OH-A4. The findings suggested that these metabolites could influence tumor growth and resistance mechanisms, indicating their relevance in developing new treatment modalities .

特性

CAS番号 |

63-02-5 |

|---|---|

分子式 |

C19H26O3 |

分子量 |

302.4 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 |

InChIキー |

SSBCZTXGVMMZOT-NBBHSKLNSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

異性体SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C |

正規SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

Key on ui other cas no. |

63-02-5 |

物理的記述 |

Solid |

同義語 |

16 alpha-hydroxyandrost-4-en-3,17-dione 16-hydroxyandrost-4-en-3,17-dione 16-hydroxyandrost-4-en-3,17-dione, (16alpha)-isomer 16-hydroxyandrost-4-en-3,17-dione, (16beta)-isomer 16alpha-hydroxyandrostenedione 16alpha-OHAD |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。